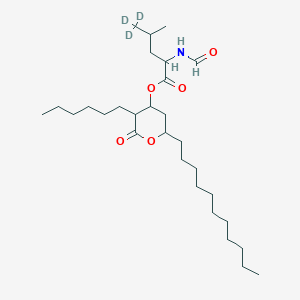
7-CHLORO-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester is an organic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester typically involves the acylation of anthranilic acid derivatives. One common method includes the reaction of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide as reagents .
Industrial Production Methods
Industrial production of this compound can be achieved by reacting 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with chloroacetic anhydride under inert atmosphere conditions. Common solvents for this reaction include dichloromethane or dichloroethane . The reaction is typically carried out at controlled temperatures with the addition of catalysts such as boron trifluoride or dioxane-based boron esters .
化学反应分析
Types of Reactions
7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent . Additionally, the compound’s ability to interact with DNA and RNA can interfere with the replication and transcription processes, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
7-Chloro-4-hydroxy-quinoline-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Hydroxy-2-quinolones: Share the quinoline core structure but differ in the substitution pattern and functional groups.
Indole derivatives: Although structurally different, they share similar biological activities and applications.
Uniqueness
7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and hydroxy groups, along with the ester functionality, allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
属性
CAS 编号 |
167758-07-8 |
|---|---|
分子式 |
C13H12ClNO4 |
分子量 |
281.694 |
同义词 |
7-CHLORO-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)


![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
